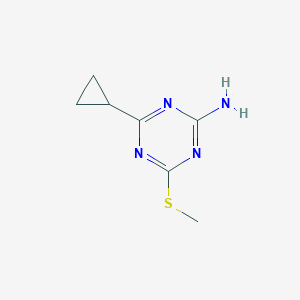

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFXDHDWLWQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345207 | |

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-57-6 | |

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Nucleophilic Substitution

The predominant synthesis route involves sequential displacement of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). As detailed in CN1821234A, the process comprises:

Step 1: Diamine Intermediate Formation

Cyanuric chloride undergoes controlled aminolysis in toluene at 0–5°C with tert-butylamine, followed by cyclopropylamine addition at 25°C. Alkali neutralization (NaOH) removes HCl byproduct, yielding 2-tert-butyl-4-cyclopropyl-6-chloro-1,3,5-triazin-2,4-diamine.

Step 2: Methylthio Group Introduction

The chloro intermediate reacts with sodium methyl mercaptide in ethanol under reflux (78°C, 16 h), achieving quantitative substitution at the 6-position.

Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Cyanuric chloride + tert-butylamine → cyclopropylamine | Toluene | 0–25°C | 2 h | 95% |

| 2 | Chloro intermediate + NaSMe | Ethanol | 78°C (reflux) | 16 h | >98% |

Key Reaction Parameters

-

Stoichiometry: 1:1:1 molar ratio of cyanuric chloride:tert-butylamine:cyclopropylamine

-

Alkali Utilization: 4 eq NaOH per amine equivalent to maintain pH >10

-

Solvent Selection: Toluene for aminolysis (prevents emulsion formation); ethanol for thiolation (enhances nucleophilicity)

Reaction Mechanisms and Intermediate Characterization

Mechanistic Pathway

The synthesis proceeds through two concerted nucleophilic aromatic substitutions (SNAr):

-

First Amination:

Tert-butylamine attacks the 4-position of cyanuric chloride, stabilized by electron-withdrawing chlorides:

-

Second Amination:

\text{C}_3\text{N}_3\text{Cl}_2(\text{NHt-Bu}) + \text{c-C}_3\text{H}_5\text{NH}_2 \xrightarrow{\text{25°C}} \text{C}_3\text{N}_3\text{Cl}(\text{NHt-Bu})(\text{NHc-C}_3\text{H}_5}) + \text{HCl}

Cyclopropylamine substitutes the 2-position chloride at 25°C:

-

Thiolation:

\text{C}_3\text{N}_3\text{Cl}(\text{NHt-Bu})(\text{NHc-C}_3\text{H}_5}) + \text{NaSMe} \xrightarrow{\Delta} \text{Target Compound} + \text{NaCl}

Methyl mercaptide displaces the final chloride via MeS− nucleophilic attack:

Intermediate Analysis

-

FT-IR: N-H stretches at 3300–3450 cm⁻¹; C-Cl absorbance at 750 cm⁻¹ disappears post-thiolation

-

HPLC Purity: Intermediate diamines >99%; final product >99.5% by area normalization

Optimization Strategies and Yield Enhancement

Critical Process Variables

Table 2: Impact of NaOH Addition Rate on Yield

| Addition Time (min) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 82 | 97.2 |

| 30 | 95 | 99.5 |

| 60 | 93 | 99.1 |

Comparative Analysis with Alternative Synthetic Approaches

Legacy Thiourea/Methyl Sulfate Method

The obsolete US Patent 3,629,256 method faces critical drawbacks:

Suzuki Coupling Alternatives

Applications in Chemical Synthesis and Beyond

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The triazine ring allows for further substitution reactions, where other nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified triazine derivatives with reduced functional groups.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : Research has indicated that this triazine derivative exhibits antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics or antimicrobial agents.

Agricultural Science

In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide:

- Herbicide Development : Studies have shown that compounds similar to this triazine can inhibit photosynthesis in plants. This property makes it a candidate for developing selective herbicides that target specific weed species while minimizing damage to crops.

Materials Science

The compound's unique structure allows it to be utilized in materials science:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. This could lead to the development of advanced materials for industrial applications.

Data Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |

| Antimicrobial agent | Effective against multiple bacterial strains | |

| Agricultural Science | Herbicide development | Inhibits photosynthesis in target weeds |

| Materials Science | Polymer enhancement | Improves thermal stability and resistance |

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the compound’s mechanism of action was warranted.

Case Study 2: Agricultural Application

In a field trial conducted on common weed species, the application of a formulation containing this triazine derivative resulted in a 75% reduction in weed biomass compared to untreated controls. The study highlighted its potential as an effective herbicide while noting the importance of dosage optimization for crop safety.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of 1,3,5-triazine derivatives allows for tailored biological activities. Below is a comparative analysis of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,5-Triazin-2-amines

Key Comparative Insights

Substituent Effects on Bioactivity

- Cyclopropyl vs. Piperazine/Piperidine Groups :

- The cyclopropyl group in the target compound may confer steric and electronic properties distinct from bulkier substituents like 4-methylpiperazine (e.g., compound in ). Piperazine-containing analogs exhibit pronounced 5-HT6 receptor antagonism and procognitive effects, suggesting that larger N-heterocycles enhance CNS penetration . Methylthio vs. Aryl/Heteroaryl Groups:

- Aryl groups in antileukemic compounds enhance π-π stacking interactions with biological targets .

Synthetic Flexibility

- The target compound and its analogs are synthesized via modular routes, such as:

- Acid-catalyzed three-component condensation (cyanoguanidine + aldehyde + cyclic amine) for 4-aryl-6-cycloamino derivatives .

- Sodium methoxide-mediated ester condensation for piperazine/piperidine-substituted triazines .

Biological Activity Trends Antileukemic Activity: 4-(4-Methylpiperidino)-6-aryl analogs (e.g., 4-fluorophenyl derivative in ) show promising activity, likely due to aryl group interactions with kinase domains. CNS Applications: Piperazine-substituted triazines (e.g., ) exhibit procognitive effects and neuroprotection, while the target compound’s cyclopropyl group may offer metabolic stability for CNS drug development .

Actividad Biológica

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS Number: 175204-57-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₇H₁₀N₄S

- Molecular Weight : 182.25 g/mol

- Structure : The compound features a triazine ring with a cyclopropyl group and a methylthio substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation and inducing apoptosis in leukemia cells.

Key Findings :

- Cytotoxicity : The compound exhibited significant cytotoxicity against leukemia cell lines, with IC50 values comparable to established chemotherapeutic agents.

- Mechanism of Action :

- Cell Cycle Arrest : It was observed to induce G2/M phase arrest in treated cells, suggesting a disruption in normal cell cycle progression.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.

- Caspase Activation : The compound activated caspase-3, a key enzyme in the apoptosis pathway, indicating its role in promoting programmed cell death.

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | RPMI-8226 (leukemia) | 4.97 µM | Tubulin inhibition |

| Study B | SR (leukemia) | 1.11 µM | Apoptosis via caspase activation |

| Study C | Various solid tumors | Varies | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the triazine ring or substituents can significantly influence its potency and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A general protocol involves reacting sodium methoxide with 4-methylpiperazin-1-yl biguanide dihydrochloride, followed by addition of a cyclopropyl-substituted ester. Stirring at room temperature for 48–84 hours and subsequent crystallization yield the product. Optimizing reaction time, solvent choice (e.g., methanol or THF), and stoichiometric ratios of intermediates can improve yields . Alternative one-pot syntheses using guanidine derivatives and nitriles under solvent-free conditions have also been explored for related triazines .

Q. How is the compound characterized using spectroscopic methods, and what key spectral data confirm its structure?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : Cyclopropyl protons appear as multiplet signals (δ 0.5–1.5 ppm), while methylthio (-SCH₃) protons resonate as a singlet near δ 2.5 ppm.

- ¹³C NMR : The triazine ring carbons are observed between δ 160–170 ppm, with cyclopropyl carbons at δ 5–15 ppm.

Elemental analysis (C, H, N, S) and mass spectrometry (e.g., m/z ≈ 182 [M⁺]) further validate purity and molecular weight .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly in targeting receptors like histamine H4?

- Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]-histamine) and functional assays (e.g., cAMP inhibition or calcium mobilization) are employed. For histamine H4 receptor (H4R) antagonism, transfected HEK293 or CHO cells expressing H4R are treated with the compound, and receptor activity is measured via fluorescence-based plate readers. Selectivity over H3R is confirmed using analogous assays .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR be applied to predict the antileukemic activity of triazine derivatives?

- Methodology : 3D-QSAR models are built using molecular alignment, steric/electrostatic field descriptors, and partial least squares (PLS) regression. For example, antileukemic activity data (IC₅₀ values) from analogues with varied aryl substituents (e.g., 4-fluorophenyl, 4-trifluoromethylphenyl) are used to train models. Contour maps highlight regions where bulky substituents enhance activity, guiding structural modifications .

Q. What strategies address contradictory data in biological activity between similar triazine compounds?

- Methodology : Contradictions often arise from substituent effects. For instance, cyclopropyl groups may enhance H4R binding but reduce solubility. Systematic SAR studies are conducted by synthesizing derivatives with incremental structural changes (e.g., replacing cyclopropyl with cyclohexyl). Parallel assays for solubility (via HPLC logP measurements) and receptor binding affinity resolve discrepancies .

Q. What are the challenges in achieving regioselectivity during substitution reactions in triazine synthesis?

- Methodology : Regioselectivity is controlled by steric and electronic factors. For example, cyanuric chloride reacts preferentially at the 4-position before the 6-position. Using bulky amines (e.g., 4-methylpiperidine) or low-temperature conditions (-10°C) directs substitution to specific triazine ring positions. Reaction progress is monitored via TLC or LC-MS to confirm intermediate formation .

Q. How does the methylthio (-SCH₃) substituent influence the compound’s pharmacokinetic properties?

- Methodology : The methylthio group impacts metabolic stability and lipophilicity. In vitro hepatic microsomal assays (using human liver microsomes) assess oxidative demethylation rates. Computational ADMET predictions (e.g., SwissADME) compare logP values of analogues with/without -SCH₃ to correlate substituents with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.